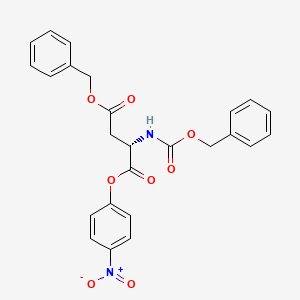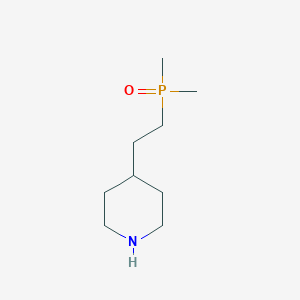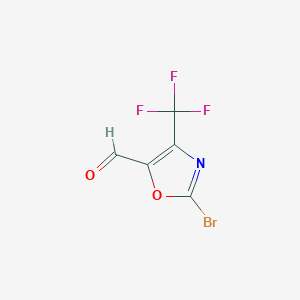![molecular formula C20H35N3O2 B2374020 N-[1-(3-Ethoxypropyl)-3-methylpiperidin-4-yl]-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1385380-42-6](/img/structure/B2374020.png)
N-[1-(3-Ethoxypropyl)-3-methylpiperidin-4-yl]-1-prop-2-ynylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C20H35N3O2. For a more detailed structural analysis, you may need to refer to a specific structural database or use a molecular modeling software.Physical And Chemical Properties Analysis
This compound has a molecular weight of 349.519. The physical form is not specified in the available data .Scientific Research Applications
Alkoxycarbonylpiperidines in Aminocarbonylation
Alkoxycarbonylpiperidines, including compounds like ethyl nipecotate and ethyl isonipecotate, have been utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. These reactions are significant in the synthesis of carboxamides from iodobenzene and iodoalkenes, demonstrating the role of such piperidine derivatives in constructing complex organic molecules (Takács et al., 2014).
Pyridonecarboxylic Acids as Antibacterial Agents
Research into pyridonecarboxylic acids and their derivatives, including compounds structurally related to N-[1-(3-Ethoxypropyl)-3-methylpiperidin-4-yl]-1-prop-2-ynylpiperidine-4-carboxamide, has led to the identification of potent antibacterial agents. These compounds have shown significant activity in both in vitro and in vivo settings, indicating the potential of piperidine derivatives in developing new antibacterial drugs (Egawa et al., 1984).
Antitumor Agents Based on Acridine Derivatives
Monosubstituted derivatives of acridine carboxamides, including those related to the compound , have been explored for their antitumor properties. These studies highlight the variation in antitumor activity based on the substituent's position and nature on the acridine ring, providing insights into the design of more effective cancer therapeutics (Rewcastle et al., 1986).
PET Imaging Agents for Neuroinflammation
Compounds structurally related to N-[1-(3-Ethoxypropyl)-3-methylpiperidin-4-yl]-1-prop-2-ynylpiperidine-4-carboxamide have been synthesized for potential use as PET imaging agents. These agents target specific enzymes involved in neuroinflammatory processes, showcasing the application of such compounds in neuroimaging and the study of neuroinflammatory diseases (Wang et al., 2018).
Safety and Hazards
The safety information for 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine, a related compound, indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and is harmful to aquatic life with long lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
N-[1-(3-ethoxypropyl)-3-methylpiperidin-4-yl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N3O2/c1-4-10-22-12-7-18(8-13-22)20(24)21-19-9-14-23(16-17(19)3)11-6-15-25-5-2/h1,17-19H,5-16H2,2-3H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUPXLNKIVYOQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1CCC(C(C1)C)NC(=O)C2CCN(CC2)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2373938.png)

![N-([2,3'-bipyridin]-3-ylmethyl)furan-3-carboxamide](/img/structure/B2373943.png)

![N-(4-methoxyphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2373946.png)

![3-(4-Fluorophenyl)-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2373951.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxyacetamide](/img/structure/B2373952.png)

![1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)piperidine-3-carboxylic acid](/img/structure/B2373954.png)

![4-(tert-butyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2373957.png)
![N-(3-(dimethylamino)propyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2373959.png)